molecular formula C10H12ClNO B1440730 3-(2-Chloro-4-methylphenoxy)azetidine CAS No. 1219976-44-9

3-(2-Chloro-4-methylphenoxy)azetidine

Cat. No.: B1440730
CAS No.: 1219976-44-9
M. Wt: 197.66 g/mol
InChI Key: PQEBGCWUVLGQPI-UHFFFAOYSA-N
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Description

3-(2-Chloro-4-methylphenoxy)azetidine is a chemical compound with the molecular formula C10H12ClNO. It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and methyl-substituted phenoxy group attached to the azetidine ring.

Scientific Research Applications

3-(2-Chloro-4-methylphenoxy)azetidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Future Directions

Azetidines, including 3-(2-Chloro-4-methylphenoxy)azetidine, have been the focus of recent advances, trends, and future directions in the field of organic synthesis and medicinal chemistry . They have been used as motifs in drug discovery, polymerization, and chiral templates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-methylphenoxy)azetidine typically involves the cyclization of appropriate precursors. One common method is the nucleophilic substitution reaction where a chloro-substituted phenol reacts with an azetidine derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-4-methylphenoxy)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted azetidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while substitution reactions can produce a wide range of substituted azetidine derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-4-methylphenoxy)azetidine involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The azetidine ring’s strain-driven reactivity also plays a role in its biological activity, allowing it to participate in unique chemical transformations within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound of the azetidine family, characterized by a four-membered nitrogen-containing ring.

    2-Chloro-4-methylphenoxy derivatives: Compounds with similar phenoxy groups but different substituents on the azetidine ring.

    Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.

Uniqueness

3-(2-Chloro-4-methylphenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the phenoxy ring enhances its reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-(2-chloro-4-methylphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-7-2-3-10(9(11)4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEBGCWUVLGQPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2CNC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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